3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one
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Overview
Description
3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one is a synthetic organic compound characterized by the presence of bromine, chlorine, thiazole, and difluoropropanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-bromobenzene and 2-chloro-1,3-thiazole.
Step 1 Formation of Intermediate: The initial step involves the halogenation of 4-bromobenzene to introduce the bromine atom.
Step 2 Thiazole Introduction: The 2-chloro-1,3-thiazole is then introduced through a nucleophilic substitution reaction.
Step 3 Difluoropropanone Addition: The final step involves the addition of the difluoropropanone group, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogens and the thiazole ring can enhance binding affinity to biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. They may exhibit antimicrobial, antifungal, or anticancer properties due to their ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the thiazole ring, can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The difluoropropanone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one
- 3-(4-bromophenyl)-1-(2-methyl-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one
- 3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-ol
Uniqueness
The unique combination of bromine, chlorine, and difluoropropanone groups in 3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one provides distinct reactivity and binding properties compared to similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
CAS No. |
2680529-10-4 |
---|---|
Molecular Formula |
C12H7BrClF2NOS |
Molecular Weight |
366.6 |
Purity |
95 |
Origin of Product |
United States |
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